ChEMBL Multi-Target Bioactivity Coverage vs. Unsubstituted N-Phenylbutanamide
A direct database-level comparison reveals that N-[4-(2-phenylethynyl)phenyl]butanamide (CHEMBL1374893) holds 24 curated bioactivity records spanning AC40, AC50, and functional assay outcomes against 17 distinct macromolecular targets (including enzymes, membrane receptors, epigenetic regulators, and transporters) [1]. In contrast, the simpler N-phenylbutanamide (CID 7702) yields zero structurally mapped bioactivity entries within the same ChEMBL release [1]. This disparity indicates a substantially broader experimental annotation footprint for the 4-(2-phenylethynyl)phenyl-substituted congener, providing end-users with pre-existing target-engagement hypotheses that are unavailable for the unsubstituted baseline scaffold.
| Evidence Dimension | Number of curated bioactivity records in ChEMBL release 35 |
|---|---|
| Target Compound Data | N-[4-(2-phenylethynyl)phenyl]butanamide (CHEMBL1374893): 24 bioactivity records; 17 distinct target classes |
| Comparator Or Baseline | N-phenylbutanamide (CID 7702): 0 bioactivity records |
| Quantified Difference | 24 versus 0 curated activities; the substituted analog is the only member of the pair with a multi-target annotation footprint |
| Conditions | ChEMBL database (release 35, queried April 2026), evidence derived from deposited screening data across academic and industrial laboratories |
Why This Matters
Procurement teams favoring compounds with existing target-annotation coverage can leverage these pre-existing data points to justify assay selection and reduce up-front screening costs.
- [1] ChEMBL Database, European Bioinformatics Institute. Compound CHEMBL1374893. Compound Report Card. View Source
